molecular formula C7H16O2 B7879241 3-(2-Methylpropoxy)propan-1-ol CAS No. 34150-35-1

3-(2-Methylpropoxy)propan-1-ol

Cat. No.: B7879241
CAS No.: 34150-35-1
M. Wt: 132.20 g/mol
InChI Key: BUIXEGYUDCDLCD-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)propan-1-ol is an organic compound with the molecular formula C7H16O2. It is a volatile organic chemical that can be used as a solvent in the production of paints and coatings . This compound is characterized by its unique structure, which includes a propan-1-ol backbone with a 2-methylpropoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropoxy)propan-1-ol can be achieved through various methods. One common approach involves the reaction of propylene oxide with isobutanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. For instance, a chemical looping approach can be used, where propylene is selectively oxidized to form propan-1-ol using silver- and gold-based catalysts supported on SrFeO3-δ perovskite . This method ensures high selectivity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the replacement of the hydroxyl group.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler alcohols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methylpropoxy)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)propan-1-ol involves its interaction with cellular membranes. It affects membrane fluidity and permeability, leading to leakage and disruption of cellular structures . This compound can also enter the cytoplasm and interact with proteins, causing denaturation and loss of function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropoxy)propan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to act as a solvent and its phase separation properties make it particularly valuable in various industrial and research applications.

Biological Activity

3-(2-Methylpropoxy)propan-1-ol, with the chemical formula C7_7H16_{16}O2_2 and CAS number 89855-49-2, is an organic compound characterized by a propanol backbone with a branched alkyl group. This compound has garnered attention for its potential biological activities, which are explored in various studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

CH3 CH CH3 O CH2 CH OH CH2 OH\text{CH}_3\text{ CH CH}_3\text{ O CH}_2\text{ CH OH CH}_2\text{ OH}

Physical Properties

PropertyValue
Molecular Weight130.20 g/mol
Boiling Point173 °C
Melting Point-60 °C
Density0.85 g/cm³
Solubility in WaterMiscible

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may function as a solvent or carrier for other active compounds, enhancing their bioavailability and efficacy.

Potential Activities

  • Antimicrobial Properties : Some studies indicate that compounds similar to this compound exhibit antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.
  • Anti-inflammatory Effects : Research into related alcohols has shown potential anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.
  • Solvent Properties : The compound's ability to dissolve other substances makes it useful in pharmaceutical formulations, where it can enhance the delivery of active ingredients.

Study on Antimicrobial Activity

A study published in the Journal of Chromatography examined the antimicrobial properties of various alcohols, including those structurally similar to this compound. Results indicated that these compounds could inhibit the growth of specific bacterial strains, suggesting potential applications in developing antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including alkylation reactions and selective reduction processes. Its derivatives have been investigated for various applications:

DerivativePotential Application
Ester derivativesUsed in flavoring and fragrance industries
Ether derivativesInvestigated for solvent properties in pharmaceuticals

Toxicological Profile

While toxicological data specific to this compound are sparse, related compounds have been evaluated for safety. Generally, alcohols are considered to have low toxicity when used appropriately; however, further studies are required to establish a comprehensive safety profile.

Properties

IUPAC Name

3-(2-methylpropoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2)6-9-5-3-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIXEGYUDCDLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955698
Record name 3-(2-Methylpropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89855-49-2, 34150-35-1, 63716-39-2
Record name 3-(2-Methylpropoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89855-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutoxypropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034150351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, isobutoxy-, (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methylpropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutoxypropanol
Source European Chemicals Agency (ECHA)
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